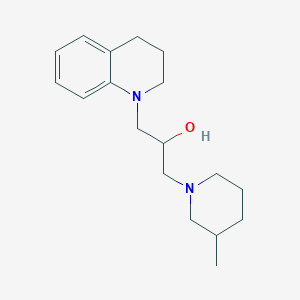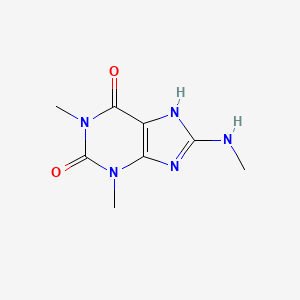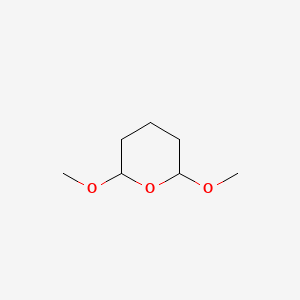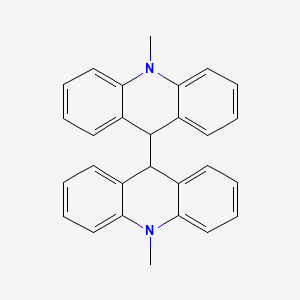
9,9'-Biacridine, 9,9',10,10'-tetrahydro-10,10'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- is a novel compound that has gained attention due to its unique structural and electronic properties. This compound is part of the acridine family, known for its applications in organic electronics and photonics. The presence of tetrahydro and dimethyl groups enhances its stability and electron-donating capabilities, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- typically involves a one-pot C-H arylation procedureThe reaction conditions often include the use of palladium catalysts and aryl halides under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biacridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated biacridine compounds .
Applications De Recherche Scientifique
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- has several scientific research applications:
Chemistry: Used as a donor unit in the construction of thermally activated delayed fluorescence (TADF) molecules for organic light-emitting diodes (OLEDs).
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of high-efficiency, solution-processable OLEDs.
Mécanisme D'action
The mechanism by which 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- exerts its effects is primarily through its electron-donating properties. This compound can facilitate the transfer of electrons in various chemical and biological systems. The molecular targets often include electron-deficient species, and the pathways involved are typically related to redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroacridine: Known for its good electron-donating properties and potential for chemical modifications.
Diphenylsulfone: Often used as an acceptor fragment in donor-acceptor molecules.
Benzophenone: Another common acceptor fragment used in similar applications.
Uniqueness
What sets 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- apart is its unique combination of tetrahydro and dimethyl groups, which enhance its stability and electron-donating capabilities. This makes it particularly effective in applications requiring high efficiency and stability, such as in OLEDs .
Propriétés
Numéro CAS |
3295-69-0 |
|---|---|
Formule moléculaire |
C28H24N2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
10-methyl-9-(10-methyl-9H-acridin-9-yl)-9H-acridine |
InChI |
InChI=1S/C28H24N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18,27-28H,1-2H3 |
Clé InChI |
SDNWWZBEPDFOTO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4C5=CC=CC=C5N(C6=CC=CC=C46)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
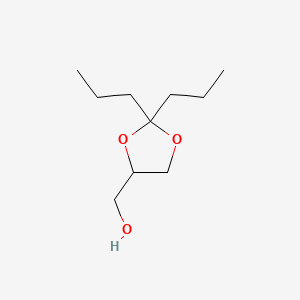


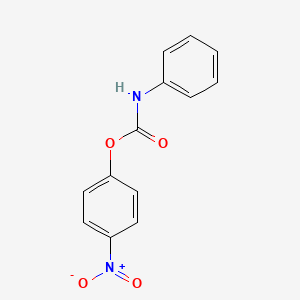
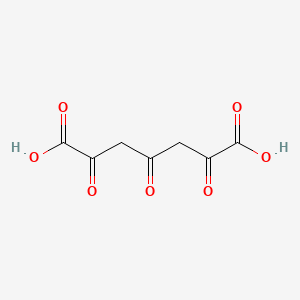
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
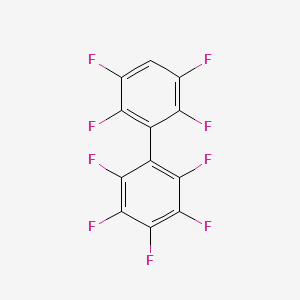
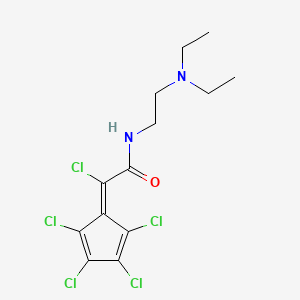
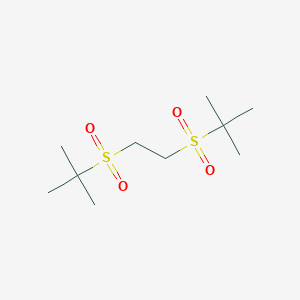
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
